Ergosteroles y derivados

Ergosterols and their derivatives are a class of sterol compounds found primarily in fungi, although they can also be synthesized in plants and animals. Ergosterol is the predominant form of vitamin D2 precursor in fungal cells and plays a crucial role in the structural integrity of cell membranes. The derivatives of ergosterol include various functional groups such as hydroxyl, methyl, or epoxy modifications, which can alter their solubility, bioavailability, and specific biological activities.

In industrial applications, ergosterols and their derivatives are widely used in pharmaceuticals due to their potential immunomodulatory effects. They are also utilized in food additives for enhancing the flavor profile and nutritional value of products. Furthermore, these compounds have shown promise in cosmetic formulations where they can serve as moisturizers or act as precursors in the production of vitamin D3.

The chemical structure and functional properties of ergosterols make them versatile candidates for a wide range of applications in biotechnology, nutrition, and health care industries.

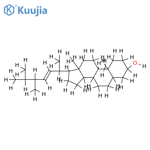

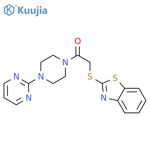

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

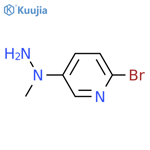

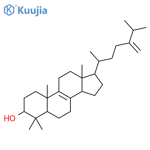

|

24(28)-Dehydroergosterol | 29560-24-5 | C28H42O |

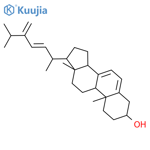

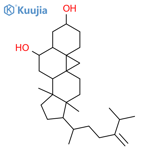

|

ergosta-5,22,25-trien-3-ol | 80525-49-1 | C28H44O |

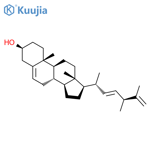

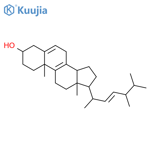

|

delta8(14)-Ergostenol | 632-32-6 | C28H48O |

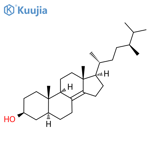

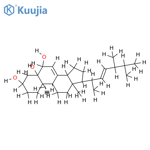

|

4,4-Dimethyl-5alpha-ergosta-8,24(28)-dien-3beta-ol | 65982-33-4 | C30H50O |

|

Roxburghiadiol A | 103629-93-2 | C29H48O2 |

|

(3beta,22E)-ergosta-5,8,22-trien-3-ol | 50657-31-3 | C28H44O |

|

(22E,24R)-24-methylcholesta-7,22-diene-3beta,5alpha,6beta-tiol | 100761-25-9 | C28H46O3 |

|

24-Methyl-3beta-cholest-22-en | 86992-26-9 | C28H48O |

|

(2beta,9xi,14xi,17xi,24xi)-25-methylergostane-2,3,6-triol | 79405-68-8 | C29H52O3 |

|

(20ξ,22E,24ξ)-16β,18,20-Trihydroxy-24-methyl-4,22-cholestadien-3-one | 89837-97-8 | C28H44O4 |

Literatura relevante

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029

-

4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

Proveedores recomendados

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados

-

-

-

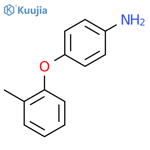

4-(2-methylphenoxy)aniline Cas No: 56705-83-0

4-(2-methylphenoxy)aniline Cas No: 56705-83-0 -

-